molecular formula C15H19N3OS B12491181 N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide

N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12491181
M. Wt: 289.4 g/mol
InChI Key: NHIRYKXCCFFAKI-UHFFFAOYSA-N
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Description

N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzamide moiety attached to a 1,3,4-thiadiazole ring, which is further substituted with a hexyl group at the 5-position.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H19N3OS/c1-2-3-4-8-11-13-17-18-15(20-13)16-14(19)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,16,18,19)

InChI Key

NHIRYKXCCFFAKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-hexyl-1,3,4-thiadiazole-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted benzamides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to activate caspases 3 and 9, leading to apoptosis. The 1,3,4-thiadiazole ring is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

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